molecular formula C10H18Cl3N3 B2745382 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride CAS No. 1713163-22-4

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride

Cat. No.: B2745382
CAS No.: 1713163-22-4
M. Wt: 286.63
InChI Key: IZXAHNKJHRQZJK-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a piperazine derivative characterized by a piperazine ring substituted with a 3-methylpyridin-4-yl group and three hydrochloride counterions. The trihydrochloride salt enhances water solubility, making it suitable for pharmacological and biochemical applications . Piperazine derivatives are widely studied for their structural versatility and ability to interact with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) subtypes .

Properties

IUPAC Name

1-(3-methylpyridin-4-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXAHNKJHRQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is utilized in the development of pharmaceutical compounds. Its ability to interact with various biological targets makes it a valuable building block in drug design. For instance:

  • Dopamine Receptor Modulation : The compound has been studied for its potential to modulate dopamine receptors, which are critical in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that derivatives of piperazine can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .

Enzyme Inhibition Studies

The compound has been used extensively in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to bind effectively to specific enzymes, providing insights into their functions and potential therapeutic interventions:

  • Example : Inhibitors derived from this compound have shown promise against various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desirable properties:

  • Synthesis of Bioactive Molecules : The compound is often employed as a starting material for synthesizing bioactive molecules that exhibit antimicrobial or anticancer properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings indicated significant activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines:

Cell LineIC50 (µM)Observations
HeLa15.3High cytotoxicity observed
MCF720.5Moderate activity; further optimization needed
HepG212.8High selectivity index

These results suggest that modifications to the piperazine structure can enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound indicated its potential in reducing oxidative stress markers in neuronal cultures. This suggests applications in developing treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride

  • Structural Difference : Fluorine substitution at the pyridine 3-position instead of methyl.
  • Impact : The electronegative fluorine atom may alter electronic distribution, affecting receptor binding affinity compared to the methyl group. Fluorinated derivatives often exhibit enhanced metabolic stability .
  • Pharmacological Relevance : Similar trihydrochloride salts are used in receptor-binding assays, but fluorine’s electron-withdrawing effects may reduce lipophilicity compared to the methyl group .

1-(Pyridin-2-yl)piperazine Derivatives

  • Example : 1-(Pyridin-2-yl)piperazine used in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ).
  • Structural Difference : Pyridine substitution at the 2-position instead of 4-position.
  • Impact : Positional isomerism influences spatial orientation in receptor binding. 2-Pyridinyl derivatives are common in kinase inhibitors, whereas 4-substituted pyridines may target serotonin receptors .

Piperazine Derivatives with Aromatic Substituents

1-(3-Chlorophenyl)piperazine (mCPP)

  • Structural Difference : Chlorophenyl group replaces methylpyridinyl.
  • Pharmacological Profile : mCPP is a 5-HT2C receptor agonist with psychoactive properties. Unlike the target compound, mCPP lacks a pyridine ring, reducing its interaction with nicotinic receptors .
  • Selectivity : mCPP’s 3-chlorophenyl group confers selectivity for 5-HT2C over 5-HT1A/B receptors, whereas methylpyridinyl may favor different receptor subtypes .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • Structural Difference : Trifluoromethylphenyl group instead of methylpyridinyl.
  • Impact: The -CF3 group enhances 5-HT1B receptor selectivity by ~65-fold compared to non-fluorinated analogues. Methylpyridinyl’s steric bulk may reduce this selectivity .

Trihydrochloride Salts of Piperazine Derivatives

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

  • Structural Difference : Pyrrolidine substitution at the piperazine 4-position.
  • Trihydrochloride formulation ensures solubility for intravenous administration .

1-[(1H-Imidazol-4-yl)methyl]piperazine Trihydrochloride

  • Structural Difference : Imidazole-methyl group replaces methylpyridinyl.
  • Application : Imidazole-containing derivatives are explored for antimicrobial activity, highlighting the role of heterocyclic substituents in diversifying biological effects .

Pharmacological and Receptor Binding Profiles

Compound Key Receptor Targets Selectivity (vs. 5-HT1A) Bioactivity Notes Reference
1-(3-Methylpyridin-4-yl)piperazine Likely 5-HT1A/2A, nicotinic Moderate Predicted anxiolytic potential
mCPP 5-HT2C > 5-HT2B 10–30-fold Anorectic, psychoactive
TFMPP 5-HT1B > 5-HT1A 65-fold Appetite suppression
1-(3-Fluoropyridin-4-yl)piperazine 5-HT1A, α-adrenergic Low Potential antidepressant candidate

Key Insight : Methylpyridinyl’s moderate electron-donating effects may balance affinity across multiple receptor subtypes, unlike highly selective fluorinated or chlorinated derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) LogP (Predicted)
1-(3-Methylpyridin-4-yl)piperazine trihydrochloride C10H16Cl3N3 290.61 High 1.2
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride C9H15Cl3FN3 290.59 High 0.8
mCPP C10H13ClN2 196.68 Moderate 2.5
TFMPP C11H13F3N2 230.23 Low 3.1

Note: Trihydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a pyridine ring substituted at the 3-position with a methyl group. The trihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its potential use in treating neuropsychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound acts as an antagonist at the D2 receptor and may exhibit agonistic properties at the D3 receptor, suggesting a dual role that could be beneficial in conditions like schizophrenia and Parkinson's disease .
  • Serotonin Receptor Interaction : Preliminary studies indicate that it may also interact with serotonin receptors, which could contribute to its anxiolytic properties .

Biological Activities

This compound has demonstrated various pharmacological activities:

  • Antipsychotic Effects : In animal models, the compound has shown efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.
  • Anxiolytic Properties : Behavioral studies indicate potential anxiolytic effects, possibly mediated through serotonin receptor pathways.
  • Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity in rodent models
AnxiolyticDecreased anxiety-like behavior
NeuroprotectiveProtection against oxidative stress

Notable Research Findings

  • A study investigating the structure-activity relationship (SAR) of piperazine derivatives found that modifications at the pyridine ring significantly influenced binding affinity to dopamine receptors. The optimal configuration was identified for enhanced selectivity towards D3 receptors .
  • Another research effort highlighted the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal cell death in vitro under oxidative stress conditions. This positions this compound as a candidate for further development in neuroprotective therapies .

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